molecular formula C27H43NO3 B1679210 Peiminine CAS No. 18059-10-4

Peiminine

Cat. No. B1679210
CAS RN: 18059-10-4
M. Wt: 429.6 g/mol
InChI Key: IQDIERHFZVCNRZ-YUYPDVIUSA-N
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Description

Peiminine is an alkaloid found in the bulbs of species of the genus Fritillaria . It is known for its antioxidant and anti-inflammatory effects in conditions such as mastitis and arthritis . It has also demonstrated antitumor activities .


Synthesis Analysis

Peiminine is the main natural alkaloid compound extracted from the Chinese herb Fritillaria . The accumulation of steroidal alkaloid metabolites mainly occurs prior to the withering stage . The levels of peiminine, peimine, hupehenine, korseveramine, korseveridine, hericenone N-oxide, puqiedinone, delafrine, tortifoline, pingbeinone, puqienine B, puqienine E, pingbeimine A, jervine, and ussuriedine were upregulated in the withering and post-withering stages .


Molecular Structure Analysis

The molecular weight of Peiminine is 429.64 . The molecular formula is C27H43NO3 .


Chemical Reactions Analysis

Peiminine has been found to suppress proliferation and metastasis and induce cell cycle arrest, apoptosis, and autophagy in osteosarcoma cells . It also reduced the levels of NO, MPO, IL-1β, IL-6, and TNF-α .


Physical And Chemical Properties Analysis

Peiminine is a powder that should be stored at -20°C . It has a density of 1.18±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Anticancer Activities

  • Apoptosis Induction in Hepatocellular Carcinoma

    Peiminine has been found to induce apoptosis in human hepatocellular carcinoma HepG2 cells through both extrinsic and intrinsic apoptotic pathways, suggesting its potential as an anticancer agent (Xu Chao et al., 2018).

  • Inhibition of Colorectal Cancer Cell Proliferation

    It inhibits the proliferation of colorectal cancer cells by modulating key metabolic pathways and inducing apoptosis and autophagy (Zhi Zheng et al., 2017).

  • Osteosarcoma Treatment

    Peiminine induces G0/G1-phase arrest, apoptosis, and autophagy in human osteosarcoma cells via the ROS/JNK signaling pathway, presenting a potential therapeutic option for osteosarcoma treatment (Lei Yu et al., 2021).

Anti-Inflammatory Properties

  • Mastitis Treatment

    Demonstrated efficacy in treating lipopolysaccharide-induced mastitis by inhibiting inflammatory signaling pathways like AKT/NF-κB, ERK1/2, and p38 (Qian Gong et al., 2018).

  • Treatment of Atopic Dermatitis

    Shown to reduce inflammatory cytokine expression and alleviate symptoms in a DNCB-induced atopic dermatitis model (Jeong-Min Lim et al., 2018).

  • Neuroprotection in Parkinson’s Disease

    Protects dopaminergic neurons from inflammation-induced cell death by inhibiting the ERK1/2 and NF-κB signaling pathways, potentially beneficial in Parkinson’s disease treatment (Guangxin Chen et al., 2018).

Bone Health and Osteoporosis

  • Regulation of Bone-Fat Balance

    Peiminine has shown potential in regulating osteogenesis and adipogenesis in an ovariectomized rat model, suggesting a role in osteoporosis treatment by activating the Wnt/β-catenin signaling pathway (Han-Gang Gu & Jian Wei, 2023).

  • of Osteoclastogenesis:** It suppresses RANKL-induced osteoclastogenesis, influencing key pathways like NF-κB and ERK, which are crucial in osteoporosis management (Mengbo Zhu et al., 2021).

Pharmacokinetics and Cellular Uptake

  • Cellular Uptake in Lung Cancer Cells

    The cellular uptake and pharmacodynamics of peiminine in inflammatory model non-small-cell lung cancer epithelial cells (A549) have been studied, providing insights into its mechanism of action in cancer treatment (Zhan-Ke Chen et al., 2022).

  • Gender-Dependent Pharmacokinetics

    Research has shown significant gender-related differences in the pharmacokinetics, tissue distribution, and excretion of peiminine in rats (Lihua Chen et al., 2013).

Antioxidant Properties

  • Antioxidant Capacity Assessment: The antioxidant capacity of peiminine extracts from Fritillaria thunbergii Miq flowers has been evaluated, indicating potential applications in oxidative stress-related conditions (Xiao Ruan et al., 2017).

Safety And Hazards

Peiminine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Peiminine has potential as a therapeutic agent for the treatment of osteosarcoma . It also has an inhibitory effect on acne, pointing toward the potential of incorporating peiminine into cosmetic and pharmaceutical formulations for acne treatment .

properties

IUPAC Name

(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDIERHFZVCNRZ-YUYPDVIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939349
Record name 3,20-Dihydroxycevan-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peiminine

CAS RN

18059-10-4
Record name Peiminine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imperialine
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Record name 3,20-Dihydroxycevan-6-one
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Record name 18059-10-4
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Record name VERTICINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
X Chao, G Wang, Y Tang, C Dong, H Li, B Wang… - PLoS …, 2019 - journals.plos.org
… the mechanism of peiminine-induced apoptosis. The results showed peiminine reduced the … Peiminine significantly increased the percentage of apoptotic cells and the mitochondrial …
Number of citations: 28 journals.plos.org
Q Gong, Y Li, H Ma, W Guo, X Kan, D Xu, J Liu… - International Journal of …, 2018 - mdpi.com
… were pretreated with various concentrations of peiminine for 1 h and were then stimulated with LPS for 4 h. This study revealed that peiminine suppressed the pathologic changes to the …
Number of citations: 35 www.mdpi.com
Z Zheng, L Xu, S Zhang, W Li, F Tou, Q He, J Rao… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Our results provide new insights into the metabolic alterations associated with peiminine-based treatment in colon cancer cells and extend our understanding of peiminine's anticancer …
Number of citations: 44 www.ncbi.nlm.nih.gov
X Ruan, W Cui, L Yang, Z Li, B Liu, Q Wang - Journal of CO2 Utilization, 2017 - Elsevier
This study for the first time designed to use supercritical fluid extraction (SFE) to extract total alkaloids, peimine and peiminine from the flower of Fritillaria thunbergii Miq. 2,2′-azino-bis (…
Number of citations: 31 www.sciencedirect.com
B Zhao, C Shen, Z Zheng, X Wang, W Zhao… - Cellular Physiology and …, 2018 - karger.com
… of autophagy in peiminine therapy for GBM, suggesting that peiminine treatment leads to autophagosome accumulation and blocks autophagic flux in GBM cells. Thus, peiminine might …
Number of citations: 32 karger.com
Q Lyu, F Tou, H Su, X Wu, X Chen, Z Zheng - Biochemical and Biophysical …, 2015 - Elsevier
… peiminine induces cell death and enhances autophagic flux in colorectal carcinoma HCT-116 cells. We determined that peiminine … Knocking down ATG5 greatly reduced the peiminine-…
Number of citations: 42 www.sciencedirect.com
F Pan, K Hou, F Gao, B Hu, Q Chen, W Wu - Phytomedicine, 2014 - Elsevier
… time (RT) as authentic peimisine and peiminine. In addition, strain WBS007 was … peiminine, as does its host plant, and could be used for the production of peimisine and peiminine …
Number of citations: 38 www.sciencedirect.com
G Chen, J Liu, L Jiang, X Ran, D He, Y Li… - International Journal of …, 2018 - mdpi.com
… peiminine protects dopaminergic neurons by inhibiting neuroinflammation. We evaluated the effects of peiminine … BV-2 cells were pretreated with peiminine for 1 h and then stimulated …
Number of citations: 38 www.mdpi.com
JM Lim, B Lee, JH Min, EY Kim, JH Kim… - International …, 2018 - Elsevier
Peiminine (PMN) is the main component derived from Fritillaria ussuriensis and is used in traditional medicine in East Asia. The aim of this study was to evaluate the effects of PMN on …
Number of citations: 46 www.sciencedirect.com
X Ruan, L Yang, WX Cui, MX Zhang, ZH Li, B Liu… - Materials, 2016 - mdpi.com
Supercritical fluid extraction (SFE) was used to extract total alkaloids, peimisine, peimine and peiminine from the bulb of Fritillaria thunbergii Miq. The antioxidant capacity of the extracts …
Number of citations: 30 www.mdpi.com

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